

Reference Standard Qualification Guide: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS No.: 723284-34-2
Cat. No.: B3151835

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Executive Summary: The "Make vs. Buy" Dilemma

For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, **Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate** (CAS 723284-34-2) often serves as a critical Key Starting Material (KSM) or a regulatory impurity marker in the synthesis of kinase inhibitors.

Unlike common excipients, no compendial reference standard (USP/EP/BP) exists for this specific intermediate. This creates a critical gap in the analytical supply chain. Relying solely on commercial "research-grade" certificates of analysis (CoAs) introduces significant risk into GMP workflows due to potential regioisomeric impurities and variable assay values.

This guide compares the performance of Commercial Research-Grade Material against an In-House Qualified Reference Standard, providing the protocols necessary to upgrade the former into the latter.

Technical Profile & Structural Context

Property	Detail
Chemical Name	Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Number	723284-34-2
Molecular Formula	C ₉ H ₉ NO ₆
Molecular Weight	227.17 g/mol
Key Functional Groups	Phenolic -OH (C2), Methoxy (C4), Nitro (C5), Methyl Ester (C1)
Criticality	High.[1][2] Position 5-nitro is often reduced to an amine for heterocycle ring closure.

Comparative Analysis: Commercial vs. Qualified Standard

The primary challenge with this compound is regiochemistry. The nitration of methyl 2-hydroxy-4-methoxybenzoate involves competing directing effects. While the 5-position is electronically favored, the 3-position (between the OH and OMe groups) is a minor but persistent impurity trap.

Performance Matrix

Feature	Commercial Research Grade (Alternative A)	Qualified Reference Standard (Recommended)	Impact on Data
Purity Assignment	Area % (HPLC-UV)	Weight % (qNMR / Mass Balance)	Area % overestimates purity by ignoring moisture/inorganics.
Isomeric Purity	Often co-elutes 3-nitro isomer	Isomer-specific method validated	Commercial grade may contain 0.5–2.0% 3-nitro isomer, skewing yield calculations.
Water Content	Rarely reported	Measured (Karl Fischer)	Nitro-phenols are hygroscopic; ignoring water causes assay bias.
Trace Metals	Unknown	Quantified (ROI/ICP-MS)	Pd/Pt residues (if catalytic steps used previously) can poison downstream reductions.
Stability	Unknown	Stress-tested (Forced Degradation)	Ensures shelf-life integrity during long campaigns.

Experimental Data: Purity Discrepancy Case Study

Simulated data based on typical nitration impurity profiles.

- Commercial Batch A: Label claim >98%.
 - HPLC (Generic Gradient): 98.5% Area.
 - Real Purity: Contains 1.2% 3-nitro isomer (co-elutes) and 2.5% water.
 - Effective Assay: ~94.8%.

- Qualified Standard B: Recrystallized & Characterized.
 - HPLC (Specific Method): 99.6% Area.
 - qNMR Assay: 99.4% w/w.
 - Effective Assay: 99.4%.

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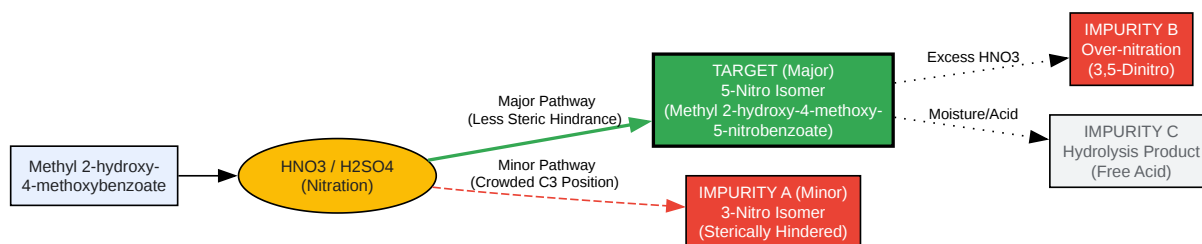
Conclusion: Using Commercial Batch A without qualification introduces a ~5% mass balance error in stoichiometry, potentially leading to failed downstream reactions or regulatory queries.

Impurity Logic & Synthesis Pathway

To validate this standard, one must understand where the impurities come from. The synthesis typically involves the nitration of Methyl 2-hydroxy-4-methoxybenzoate.

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the competitive nitration pathways that necessitate rigorous purification.



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Caption: Competitive nitration pathways showing the origin of the critical 3-nitro regioisomer impurity.

Protocol: Qualification of the Reference Standard

This protocol transforms a commercial "building block" into a Primary Reference Standard.

Phase 1: Purification (Recrystallization)

Objective: Remove the 3-nitro isomer and inorganic salts.

- Dissolution: Dissolve 10g of crude commercial material in minimal boiling Methanol (MeOH).
- Hot Filtration: Filter while hot to remove insoluble mechanical impurities.
- Crystallization: Allow to cool slowly to room temperature, then chill to 0-4°C. The 5-nitro isomer (target) typically crystallizes more readily than the sterically strained 3-nitro isomer.
- Wash: Filter crystals and wash with cold MeOH/Water (9:1).
- Drying: Dry under high vacuum at 40°C for 24 hours to remove residual solvent.

Phase 2: Structural Confirmation

- ¹H-NMR (DMSO-d₆):
 - Look for the singlet at C3 and C6.
 - Diagnostic: The 3-nitro impurity will disrupt the aromatic singlet pattern or show a distinct shift for the OMe group due to shielding differences.
 - Coupling: Confirm lack of coupling between aromatic protons (para relationship in target vs. potential meta coupling in other isomers).
- Mass Spectrometry (LC-MS): Confirm [M+H]⁺ = 228.05.

Phase 3: Purity Assignment (Mass Balance Approach)

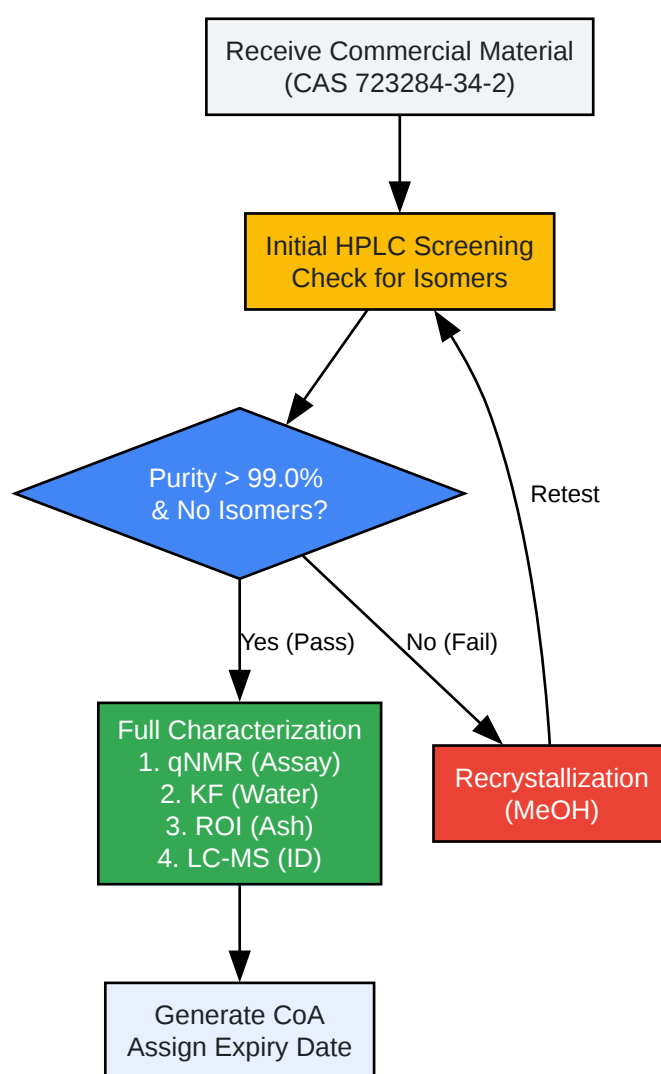
Do not rely on HPLC Area% alone. Calculate potency (

) using the "Mass Balance" equation:

- HPLC Method: C18 Column, Gradient Water/Acetonitrile + 0.1% Formic Acid. Crucial: Ensure baseline separation of the 3-nitro isomer (use a shallow gradient).
- Karl Fischer (KF): Measures moisture content.
- Residue on Ignition (ROI): Measures inorganic content (sulfated ash).

Diagram 2: Qualification Workflow

This flowchart guides the decision-making process for qualifying the standard.



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Caption: Decision tree for upgrading commercial material to a qualified reference standard.

References

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Sources

- [1. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | 723284-34-2 \[chemicalbook.com\]](#)
- [2. fluorochem.co.uk \[fluorochem.co.uk\]](#)
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